1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin
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Overview
Description
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polychlorinated dibenzodioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The molecular formula of this compound is C12H2Br4Cl2O2, and it has a molecular weight of 568.665 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation at the desired positions on the aromatic ring .
Industrial Production Methods
similar compounds are often produced through multi-step synthesis involving halogenation reactions under stringent conditions to minimize by-products and ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized dioxin derivatives, while reduction can produce less halogenated compounds .
Scientific Research Applications
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the behavior and fate of halogenated dioxins in the environment.
Toxicology: Employed in toxicological studies to understand the effects of halogenated dioxins on biological systems.
Analytical Chemistry: Utilized as a standard in analytical methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of molecular events leading to changes in gene expression. This can result in various biological effects, including disruption of endocrine functions and induction of toxic responses .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzo-p-dioxin: Similar structure but with different halogenation pattern.
1,2,3,4-Tetrabromodibenzo-p-dioxin: Similar bromination but lacks chlorination.
Uniqueness
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical properties and biological activity. The presence of both bromine and chlorine atoms can affect its reactivity and interaction with biological systems, making it a valuable compound for specialized research applications .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXRVGVVHTRNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br4Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159177 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134974-39-3 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134974393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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